![molecular formula C25H23N5O3S B2409672 2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034622-55-2](/img/structure/B2409672.png)

2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

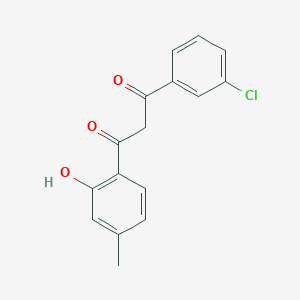

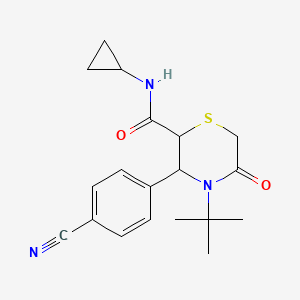

The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a 1,3,4-oxadiazole ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety . This compound could be a key pharmacophore of several biologically active agents .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted piperazinylquinolones characterized by having N-[2-[5-(methylthio)thiophen-2-yl]ethyl residue as a bulky side-chain has been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring . The piperazine ring that links the methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety to a 2-methoxyphenyl unit has a chair conformation .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reagents used. For instance, one study reported that a compound with a similar structure inhibited the catalytical activity of PARP1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, a compound with a similar structure was reported to have a melting point of 200–202 °C .Aplicaciones Científicas De Investigación

Fluorescent Labeling Reagent

This compound has been used as a fluorescent labeling reagent in the presence of K2CO3 catalyst in N, N-dimethylformamide solvent. It was used to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .

Determination of Free Fatty Acids

The compound has been applied for sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf samples by high performance liquid chromatography with fluorescence detection .

Anti-inflammatory and Antioxidant Activities

The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Synthesis of Pyrimidine-2-thiol, Pyrazole, Pyran Derivatives

The compound was used as a key intermediate for a facile synthesis of the targets . Pyranone was obtained by transformation of the compound .

Anti-parasitic, Antibacterial, Anti-cancer, Anti-fungal Applications

The compound has been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal drugs .

Synthesis of Novel Amide Compound

A novel amide compound containing a heteroatom was synthesized by N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

Direcciones Futuras

The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” and its derivatives could be further investigated for their potential biological activities. For instance, they could be tested for their antibacterial, antiviral, antifungal, anticancer, and other pharmacological properties . The synthesis of this compound could also be optimized, and its physical and chemical properties could be further characterized .

Propiedades

IUPAC Name |

2-[2-[4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3S/c31-24-18-6-1-4-17-5-2-7-19(22(17)18)25(32)30(24)14-13-28-9-11-29(12-10-28)16-21-26-27-23(33-21)20-8-3-15-34-20/h1-8,15H,9-14,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXWZJIPPJOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NN=C(O5)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2409590.png)

![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)

![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)

![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)

![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)